AKR1C3 vs AKR1C4 Selectivity Differentiation: S07-2009 vs S07-2010
S07-2009 demonstrates a 197.9-fold selectivity for AKR1C3 over AKR1C4 (IC50 ratio 1C4:1C3 = 197.9), whereas the structurally related analog S07-2010 exhibits only a 1.89-fold selectivity ratio under identical assay conditions [1]. This 105-fold difference in selectivity magnitude is the most pronounced differentiation between these two compounds. For research applications where minimizing AKR1C4 off-target activity is critical—particularly relevant given AKR1C4's role in hepatic steroid metabolism and bile acid synthesis—S07-2009 provides substantially cleaner target engagement [2].
| Evidence Dimension | AKR1C3 vs AKR1C4 selectivity ratio (fold) |
|---|---|
| Target Compound Data | 197.9-fold (IC50 1C4:1C3 ratio) |
| Comparator Or Baseline | S07-2010: 1.89-fold (IC50 1C4:1C3 ratio) |
| Quantified Difference | 105-fold greater selectivity for AKR1C3 over AKR1C4 |
| Conditions | In vitro enzyme inhibition assay; IC50 values determined for recombinant AKR1C1, AKR1C2, AKR1C3, AKR1C4; data expressed as mean ± SEM of three independent experiments |
Why This Matters
This matters for scientific selection when AKR1C4-mediated confounds must be excluded from AKR1C3-dependent phenotypic readouts.
- [1] Table 1. AKR1C Isoform Inhibitory Activity and Selectivity of Hit Compounds. ACS Med Chem Lett. 2022. PMC9377021. View Source
- [2] Penning TM, et al. Human aldo-keto reductases: Function, gene regulation, and single nucleotide polymorphisms. Arch Biochem Biophys. 2021;701:108767. View Source
